molecular formula C24H25Cl2NO2 B1531288 N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline CAS No. 1040681-95-5

N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline

Cat. No. B1531288
CAS RN: 1040681-95-5
M. Wt: 430.4 g/mol
InChI Key: WXNHLIUEGDHRLT-UHFFFAOYSA-N
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Description

“N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline” is a chemical compound with the molecular formula C24H25Cl2NO2 . It has a molecular weight of 430.37 .


Molecular Structure Analysis

The molecular structure of this compound consists of 24 carbon atoms, 25 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Polymer Synthesis and Properties

N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline has been utilized in the synthesis of unique polymeric materials. For instance, it has been employed as a quaternization agent in the synthesis of polyurethane cationomers with anil groups. These polymers are noted for their fluorescent properties and demonstrate a photochromic mechanism through excited state intramolecular proton transfer processes (Buruianǎ et al., 2005). Additionally, compounds like 4-(n-Octyloxy)aniline have been used in the elaboration of organic materials with mesogenic properties, indicating the potential for the use of N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline in similar applications (Morar et al., 2018).

Electrochromic Devices

The compound's derivatives have shown promise in the development of new electrochromic devices. Triphenylamine-based copolymers containing units similar to N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline have been reported for their use in textile/plastic electrochromic cells. These polymers exhibit solubility in common organic solvents, making them suitable for spray-coating film deposition, a crucial characteristic for practical application in electrochromic devices (Beaupré et al., 2006).

Analytical Chemistry Applications

N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline and its structural analogs have been used in analytical chemistry for the detection and quantization of aromatic amines. These amines are often present as contaminants in consumer products, and their precise detection is crucial for product safety and regulatory compliance. A novel medium utilizing ionic liquid was used for the improvement of separation and quantization of these aromatic amines, demonstrating the compound's relevance in improving analytical methods (Lizier & Zanoni, 2012).

Chemical Synthesis

The compound and its related structures have been utilized in chemical synthesis processes. For example, a convenient preparation method for 4-(t-Butyloxycarbonylamino)aniline, which is an intermediate for the preparation of various compounds, involves the use of structures similar to N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline (Rao et al., 2001).

properties

IUPAC Name

N-[4-(2,4-dichlorophenoxy)butyl]-3-(2-phenylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25Cl2NO2/c25-20-11-12-24(23(26)17-20)29-15-5-4-14-27-21-9-6-10-22(18-21)28-16-13-19-7-2-1-3-8-19/h1-3,6-12,17-18,27H,4-5,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNHLIUEGDHRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NCCCCOC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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